![molecular formula C11H23ClN2O2 B3096038 Tert-butyl 3-ethylpiperazine-1-carboxylate hydrochloride CAS No. 1269446-87-8](/img/structure/B3096038.png)
Tert-butyl 3-ethylpiperazine-1-carboxylate hydrochloride
Overview
Description
Tert-butyl 3-ethylpiperazine-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 1269446-87-8 . The non-hydrochloride form of this compound has a molecular weight of 214.31 .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-ethylpiperazine-1-carboxylate is1S/C11H22N2O2/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3
. This indicates the molecular structure of the compound.
Scientific Research Applications
Synthesis of Neuropeptide Y Antagonists
Tert-butyl 3-ethylpiperazine-1-carboxylate hydrochloride plays a crucial role in the synthesis of neuropeptide Y antagonists, which are under clinical investigation for treating obesity. The synthesis involves a stereoselective route and ketene chemistry, highlighting its significance in creating compounds for potential obesity treatments (Iida et al., 2005).
Development of Substituted Piperidines
The compound is used in the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a scaffold for preparing substituted piperidines. These piperidines are synthesized through regioselective ring-opening, demonstrating the compound's versatility in developing novel chemical structures (Harmsen et al., 2011).
Structure and Bonding Studies
Studies on the structure of derivatives like tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, which include distorted ring configurations and hydrogen bonding, contribute to a deeper understanding of chemical bonding and molecular geometry (Kolter et al., 1996).
Creation of Cyclic Amino Acid Esters
The compound aids in synthesizing cyclic amino acid esters like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. This synthesis involves intramolecular lactonization reactions, showcasing its importance in creating complex cyclic structures for research and potential therapeutic use (Moriguchi et al., 2014).
Synthesis of Stereochemically Complex Compounds
The compound is used to synthesize stereochemically complex compounds like tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates. These syntheses contribute to the understanding of stereochemistry in organic compounds, which is crucial in drug design and synthesis (Boev et al., 2015).
Extraction of Transition Metals and Dichromate Ions
In the field of material science, derivatives of the compound are used for extracting transition metals and dichromate ions, demonstrating its potential in environmental and analytical chemistry applications (Minhas et al., 2010).
properties
IUPAC Name |
tert-butyl 3-ethylpiperazine-1-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAANDQXILMETG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)C(=O)OC(C)(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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